![molecular formula C17H20S4 B14346068 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol CAS No. 93772-92-0](/img/structure/B14346068.png)
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is an organic compound characterized by the presence of multiple thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly interesting for applications in materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol typically involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. One common method is the reaction of a halogenated benzene derivative with a thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-thiol interactions and redox biology.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of self-assembled monolayers for sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol involves its ability to form strong bonds with metal ions through its thiol groups. This property is exploited in catalysis and materials science to create stable metal-thiol complexes. Additionally, the compound can undergo redox reactions, making it useful in biological systems for studying redox processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(2-Sulfanylphenyl)imino]methylphenol: Similar in structure but contains an imino group instead of a sulfanyl group.
2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol: Contains a furyl group and an imino group.
Uniqueness
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is unique due to the presence of multiple thiol groups, which enhance its ability to form strong metal-thiol bonds and participate in redox reactions. This makes it particularly valuable in applications requiring robust metal coordination and redox activity .
Propiedades
Número CAS |
93772-92-0 |
|---|---|
Fórmula molecular |
C17H20S4 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-[5-(2-sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol |
InChI |
InChI=1S/C17H20S4/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11,18-19H,1,6-7,12-13H2 |
Clave InChI |
KVBNLCBQAMXGPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S)SCCCCCSC2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
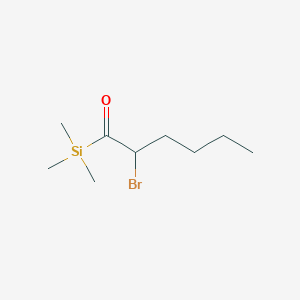
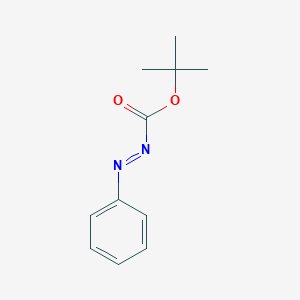

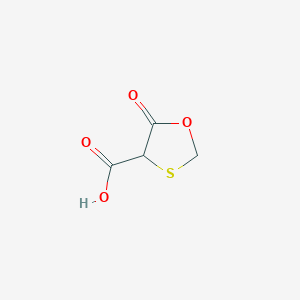
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
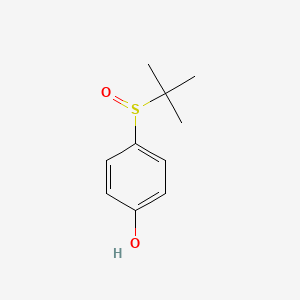
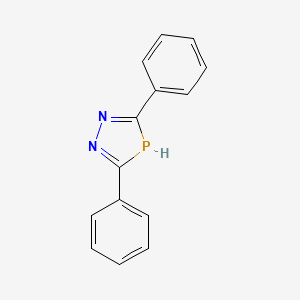
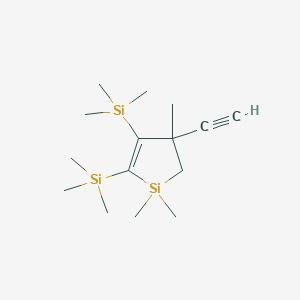
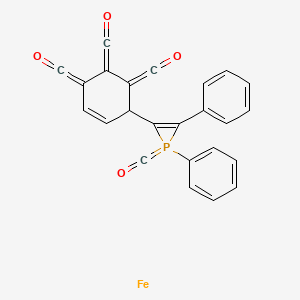


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

